molecular formula C7H6ClNO2 B1584082 2-Chloro-6-methylnicotinic acid CAS No. 30529-70-5

2-Chloro-6-methylnicotinic acid

Cat. No.: B1584082
CAS No.: 30529-70-5
M. Wt: 171.58 g/mol
InChI Key: ACQXHCHKMFYDPM-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinic acid (CAS: 30529-70-5) is a halogenated pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It is a crystalline powder with a melting point of 154°C and a boiling point of 163°C . The compound is characterized by a chlorine substituent at the 2-position and a methyl group at the 6-position on the pyridine ring, along with a carboxylic acid group at the 3-position (IUPAC name: 2-chloro-6-methylpyridine-3-carboxylic acid) . It is commercially available with a purity of ≥97–98% and is widely used as a precursor in pharmaceutical synthesis, particularly in the development of inhibitors and heterocyclic compounds .

Preparation Methods

Halogenation and Esterification Route

A well-documented method for preparing 2-chloro-6-methylnicotinic acid involves multi-step synthesis starting from 3-cyano-6-methyl-2(1H)-pyridone. The process includes halogenation with phosphorus oxychloride, followed by hydrolysis and esterification steps to obtain methyl esters, which are subsequently converted to the acid.

Key Steps:

  • Halogenation:
    3-cyano-6-methyl-2(1H)-pyridone (0.55 mol) is refluxed with phosphorus oxychloride (3.9 mol) for 2.5 hours. The excess phosphorus oxychloride is recovered. The reaction mixture is then decomposed with sodium hydroxide solution, filtered, and washed to obtain a wet precipitate.

  • Hydrolysis and Decolorization:
    The precipitate is dissolved in water and sodium hydroxide, heated at 82 °C for 6 hours, cooled, and neutralized to pH 7 with hydrochloric acid. Activated carbon is used for decolorization, followed by filtration and acidification to pH 2 at 62 °C to precipitate the product. The resultant this compound is obtained as an off-white powder with over 99% purity by HPLC.

  • Esterification:
    The acid is converted to methyl esters by reaction with methanol and zinc powder under reflux with formic acid and glacial acetic acid. After purification, methyl esters with over 98% purity (GC) are obtained.

  • Catalytic Hydrogenation:
    Alternatively, this compound methyl esters are hydrogenated in the presence of palladium on carbon and sodium acetate under hydrogen pressure (0.4 MPa) at 65 °C to yield 6-methylnicotinic acid methyl esters.

  • Final Hydrolysis:
    The methyl esters are hydrolyzed with sodium hydroxide at room temperature overnight, neutralized with hydrochloric acid, and purified to yield 6-methylnicotinic acid with chromatographic purity greater than 99%.

Step Reagents/Conditions Product Yield & Purity
Halogenation Phosphorus oxychloride, reflux 2.5 h This compound, >99% HPLC purity
Esterification Methanol, zinc powder, formic acid, reflux 5 h 6-methylnicotinic acid methyl esters, >98% GC purity
Catalytic hydrogenation Pd/C, NaOAc, H2 (0.4 MPa), 65 °C 6-methylnicotinic acid methyl esters, >98% GC purity
Hydrolysis NaOH, room temp overnight, acid neutralization 6-methylnicotinic acid, >99% HPLC purity

This method is characterized by a relatively simple production process with high purity products and good yields, making it suitable for industrial-scale synthesis.

Alternative Synthetic Routes and Catalytic Systems

Other methods involve the use of catalytic hydrogenation and reductive dehalogenation steps to convert this compound methyl esters into 6-methylnicotinic acid methyl esters and then to the acid itself.

  • Catalysts such as 10% Pd/C are employed under controlled hydrogen pressure (0.4–0.7 MPa) and temperatures around 65 °C.

  • The reactions are monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the disappearance of starting materials and high purity of products.

  • Post-reaction purification includes filtration, solvent extraction (e.g., dichloromethane), and vacuum distillation to recover solvents and isolate the target compounds.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Purity/Yield
Halogenation + Esterification 3-cyano-6-methyl-2(1H)-pyridone Phosphorus oxychloride, NaOH, methanol, Zn, Pd/C, H2 Simple, high purity, scalable >99% purity (HPLC), good yield
Diazotization + Reduction 3-chloro-5-methyl-4-nitroaniline H2SO4, NaNO2, hypophosphorous acid, Fe powder Mild conditions, high yield High yield, adaptable method
Catalytic Hydrogenation This compound methyl esters Pd/C, NaOAc, H2, 65 °C, 0.4–0.7 MPa Efficient dechlorination >98% purity (GC)

Research Findings and Industrial Relevance

  • The halogenation and esterification route is widely favored for industrial production due to its straightforward steps and high purity output.

  • The use of phosphorus oxychloride for halogenation is effective but requires careful handling and recovery of reagents to minimize environmental impact.

  • Catalytic hydrogenation with Pd/C under mild conditions offers a clean reduction pathway, improving overall process sustainability.

  • Analytical techniques such as HPLC and GC are essential for monitoring reaction progress and ensuring product quality.

  • The described methods provide a balance between reaction efficiency, cost-effectiveness, and environmental considerations, making them suitable for large-scale synthesis of this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemical Reagent

2-Chloro-6-methylnicotinic acid serves as a biochemical reagent in various laboratory studies. It has been utilized to investigate the structure and function of proteins and enzymes. Its role as a reagent allows researchers to explore biochemical pathways and interactions at a molecular level .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a study utilizing this compound in the synthesis of metal complexes showed promising antibacterial activity, suggesting its potential use in developing new antibacterial agents .

Therapeutic Agent

The compound has been investigated for its therapeutic potential, particularly in inhibiting the growth of certain pathogens. Its derivatives have shown antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Research into 6-methylnicotinamide derivatives has highlighted their efficacy in inhibiting viral replication, positioning this compound as a candidate for further pharmaceutical development .

Potential Biomarker

There is ongoing research into the potential of this compound as a biomarker for metabolic disturbances and various diseases. Its unique chemical structure may allow it to serve as an indicator of specific biological conditions, warranting further investigation into its diagnostic capabilities .

Data Table of Applications

Application AreaDescriptionReferences
Biochemical ReagentUsed for studying protein and enzyme functions ,
Antimicrobial ActivityEffective against E. coli and S. aureus; potential in new drug development ,
Therapeutic AgentInvestigated for antiviral properties against HBV and HIV ,
Potential BiomarkerStudied as an indicator for metabolic disturbances ,

Case Study 1: Antibacterial Properties

In a controlled study, this compound was tested alongside metal complexes for antibacterial efficacy. The results indicated that the compound significantly inhibited bacterial growth, with specific zones of inhibition measured against standard bacterial strains. This highlights its potential as an active ingredient in antimicrobial formulations .

Case Study 2: Antiviral Activity

Research focused on derivatives of nicotinic acid, including this compound, demonstrated substantial antiviral effects against HBV and HIV. The study involved synthesizing various derivatives and evaluating their efficacy through viral replication assays, revealing the compound's potential role in antiviral drug development .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways and exerting various biological effects .

Comparison with Similar Compounds

The structural and functional analogs of 2-chloro-6-methylnicotinic acid vary in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
This compound 30529-70-5 C₇H₆ClNO₂ 171.58 Cl (C2), CH₃ (C6), COOH (C3) 154 Pharmaceutical intermediates
6-Chloro-2-methylnicotinic acid 38186-86-6 C₇H₆ClNO₂ 171.58 Cl (C6), CH₃ (C2), COOH (C3) N/A Agrochemical research
2-Chloro-6-hydroxynicotinic acid 59782-85-3 C₆H₄ClNO₃ 173.56 Cl (C2), OH (C6), COOH (C3) N/A Metal chelation studies
2-Chloro-6-methoxynicotinic acid 503000-87-1 C₇H₆ClNO₃ 187.58 Cl (C2), OCH₃ (C6), COOH (C3) N/A Antibacterial agents
2-Chloro-6-methylisonicotinic acid 25462-85-5 C₇H₆ClNO₂ 171.58 Cl (C2), CH₃ (C6), COOH (C4) N/A Polymer additives
6-Chloronicotinic acid 6361-22-4 C₆H₄ClNO₂ 157.55 Cl (C6), COOH (C3) 186–188 Herbicide synthesis

Key Differences and Reactivity Insights

Substituent Position Effects :

  • 6-Chloro-2-methylnicotinic acid (Cl at C6 vs. C2 in the parent compound) exhibits reduced steric hindrance, making it more reactive in nucleophilic substitution reactions .
  • 2-Chloro-6-hydroxynicotinic acid replaces the methyl group with a hydroxyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Functional Group Impact :

  • The methoxy group in 2-chloro-6-methoxynicotinic acid increases electron density on the pyridine ring, altering its reactivity in coupling reactions compared to the methyl-substituted parent compound .
  • 6-Chloronicotinic acid lacks a methyl group, simplifying its use in large-scale herbicide synthesis due to lower production costs .

Synthetic Utility :

  • 2-Chloro-6-methylisonicotinic acid (carboxylic acid at C4 instead of C3) is less commonly used in drug synthesis but serves as a key intermediate in polymer chemistry .
  • The parent compound (This compound ) is preferred in medicinal chemistry for its balanced reactivity and stability, as demonstrated in the synthesis of indomorphan pseudo-natural product inhibitors .

Biological Activity

2-Chloro-6-methylnicotinic acid (C7H6ClNO2) is a derivative of nicotinic acid, notable for its chlorine and methyl substitutions on the pyridine ring. This compound has garnered attention in biological research due to its diverse pharmacological properties, including potential anti-inflammatory, antimicrobial, and antiviral activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The structure of this compound features:

  • Chlorine atom at the 2-position
  • Methyl group at the 6-position
  • Carboxylic acid functional group

These structural characteristics influence its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity. This is particularly relevant in the context of metabolic pathways involving nicotinamide adenine dinucleotide (NAD+), where it may affect NAD+ biosynthesis and metabolism .
  • Receptor Interaction : It may modulate cellular signaling pathways by interacting with surface receptors, which can lead to various biological effects.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description References
Antimicrobial Exhibits activity against bacteria such as Escherichia coli and Staphylococcus aureus.
Anti-inflammatory Investigated for its potential to reduce inflammation in various models.
Antiviral Shows inhibitory activity against viruses like hepatitis C virus.
Antitumor Potential effects on cancer cell metabolism and growth inhibition.

Case Studies

  • Antibacterial Studies : Research conducted on metal complexes of related compounds demonstrated significant antibacterial properties against gram-positive and gram-negative bacteria. The study highlighted that coordination with transition metals enhanced the antibacterial efficacy of the ligands derived from nicotinic acid derivatives, including this compound .
  • Antiviral Activity : A study indicated that this compound exhibits potent inhibitory effects against the hepatitis C virus, suggesting its potential as a therapeutic agent in viral infections .
  • Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that derivatives like this compound could modulate inflammatory responses, making them candidates for further research in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that modifications at various positions significantly impact its biological activity. For instance:

  • Substitutions at the 2-position (chlorine) enhance enzyme inhibition.
  • Variations at the 6-position (methyl) may affect receptor binding affinity.

Further research is needed to elucidate these relationships comprehensively.

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQXHCHKMFYDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184585
Record name 2-Chloro-6-methylnicotinic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30529-70-5
Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-chloro-6-methylnicotinic acid
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Synthesis routes and methods

Procedure details

2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 m) was heated at 125° for 2 hours with phosphorus oxychloride (10 ml). The reaction mixture was poured onto ice, the solid was collected and crystallised from aqueous ethanol to give colourless fine needles of 2-chloro-6-methylnicotinic acid (72%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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